molecular formula C9H13BO4 B13879060 (4,5-Dimethoxy-2-methylphenyl)boronic acid

(4,5-Dimethoxy-2-methylphenyl)boronic acid

Cat. No.: B13879060
M. Wt: 196.01 g/mol
InChI Key: ZMFAFTZFORXICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dimethoxy-2-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two methoxy groups and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it suitable for the synthesis of a wide range of boronic acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most widely used reactions involving boronic acids.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryls: Formed through Suzuki-Miyaura coupling reactions.

    Phenols: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

Scientific Research Applications

(4,5-Dimethoxy-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Dimethoxy-2-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dimethoxy-2-methylphenyl)boronic acid is unique due to the presence of two methoxy groups and a methyl group on the phenyl ring. These substituents enhance the reactivity and stability of the compound, making it a valuable reagent in various chemical reactions. The methoxy groups also provide additional sites for further functionalization, expanding the range of possible applications .

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

(4,5-dimethoxy-2-methylphenyl)boronic acid

InChI

InChI=1S/C9H13BO4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5,11-12H,1-3H3

InChI Key

ZMFAFTZFORXICL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)OC)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.